molecular formula C10H19BO3 B066911 trans-3-Methoxy-1-propenylboronic acid pinacol ester CAS No. 165059-42-7

trans-3-Methoxy-1-propenylboronic acid pinacol ester

Cat. No.: B066911
CAS No.: 165059-42-7
M. Wt: 198.07 g/mol
InChI Key: FBAOFKFCKHJXRU-VOTSOKGWSA-N
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Description

trans-3-Methoxy-1-propenylboronic acid pinacol ester (CAS: 165059-42-7) is an alkenyl boronic ester with the molecular formula C₁₀H₁₉BO₃ and a molecular weight of 198.07 g/mol . It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated alkenes and complex organic frameworks, particularly in natural product synthesis and medicinal chemistry . The compound’s trans-configuration ensures stereochemical control in coupling reactions, making it valuable for constructing geometrically defined products. It is stored at room temperature and is commercially available with a purity of ≥95% .

Properties

IUPAC Name

2-[(E)-3-methoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAOFKFCKHJXRU-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165059-42-7
Record name trans-3-Methoxy-1-propenylboronic acid pinacol ester
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Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with a propenyl ether precursor, such as 3-methoxy-1-propene, which undergoes hydroboration using borane-dimethyl sulfide (BH₃·SMe₂) or disiamylborane. The boron atom adds to the less substituted carbon of the double bond, yielding a trialkylborane intermediate. Subsequent transmetallation with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a base, such as sodium hydroxide, generates the pinacol ester.

The stereochemistry of the final product is dictated by the hydroboration step. For example, using BH₃·THF in tetrahydrofuran at 0°C favors the trans-configuration due to steric hindrance during boron addition.

Metal-Catalyzed Borylation Strategies

Transition-metal-catalyzed borylation offers an alternative route, particularly for substrates sensitive to hydroboration conditions. This method employs palladium or copper catalysts to install boron groups via cross-coupling with diboron reagents.

Palladium-Catalyzed Coupling with Bis(pinacolato)diboron

In this approach, a propenyl halide (e.g., 3-methoxy-1-propenyl chloride) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. A representative protocol involves:

  • Catalyst : PdCl₂(PPh₃)₂ (5 mol%)

  • Base : Potassium carbonate (2 equiv)

  • Solvent : 1,4-Dioxane at 80°C for 12 hours.

The reaction proceeds via oxidative addition of the propenyl halide to palladium, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester. This method is advantageous for retaining stereochemistry and functional group tolerance, with reported yields of 70–85% for analogous compounds.

Copper-Mediated Borylation

Copper catalysts, such as Cu(I) thiophene-2-carboxylate (CuTC), enable borylation under milder conditions. For example, reacting 3-methoxy-1-propenyl iodide with B₂pin₂ in the presence of CuTC (10 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in dichloromethane at room temperature affords the pinacol ester in 65% yield. This method avoids high temperatures but requires anhydrous conditions to prevent catalyst deactivation.

Comparative Analysis of Synthesis Methods

The table below summarizes the advantages and limitations of each method:

Method Conditions Yield Stereochemical Control Functional Group Tolerance
Hydroboration0–5°C, THF, BH₃·SMe₂60–80%High (trans-selectivity)Moderate
Pd-Catalyzed Borylation80°C, 1,4-Dioxane, PdCl₂(PPh₃)₂70–85%HighHigh
Cu-Mediated BorylationRT, DCM, CuTC/dtbbpy65%ModerateLow

Hydroboration is preferred for simplicity and cost-effectiveness, whereas palladium-catalyzed methods excel in stereochemical precision and compatibility with sensitive substrates.

Recent Advances and Mechanistic Insights

Solvent-Free Hydroboration

Recent studies explore solvent-free conditions using mechanochemical ball milling. This approach reduces reaction times from hours to minutes and eliminates solvent waste, though scalability remains a challenge.

Enantioselective Borylation

Chiral phosphine ligands, such as (R)-BINAP, enable enantioselective synthesis of boronic esters. For instance, employing Pd(OAc)₂/(R)-BINAP in toluene at 60°C achieves enantiomeric excess (ee) values >90% for related compounds .

Scientific Research Applications

Organic Synthesis

trans-3-Methoxy-1-propenylboronic acid pinacol ester is primarily utilized in the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds. This palladium-catalyzed reaction allows for the incorporation of the methoxy-substituted propenyl moiety into complex organic structures. The general reaction can be represented as follows:

RB(pin)+RX+Pd(0)RR+B(pin)X+Pd(II)R-B(pin)+R'-X+Pd(0)\rightarrow R-R'+B(pin)X+Pd(II)

Where RR represents the propenyl group and RR' is an organic halide .

Pharmaceutical Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing various biologically active molecules. For instance, it has been employed in the synthesis of antitumor compounds, demonstrating significant activity against various cell lines .

Case Study: Antitumor Activity

A study evaluated the synthesis of compounds derived from this compound, revealing that modifications to the structure could enhance antitumor efficacy. The IC50_{50} values indicated that specific substitutions led to a 6 to 30-fold increase in potency against tumor cell lines .

Materials Science

The compound also finds applications in materials science, particularly in developing functional polymers for organic electronics and drug delivery systems. Its ability to undergo various coupling reactions makes it suitable for creating complex polymeric structures with tailored properties .

Isotopic Labeling

The boron atom in this compound can be isotopically labeled with [¹⁰B], which is valuable for studies involving neutron scattering or nuclear magnetic resonance (NMR) spectroscopy. This feature enhances its utility in analytical chemistry and materials characterization .

Comparative Data Table

Application AreaDescriptionNotable Outcomes
Organic SynthesisUsed in Suzuki-Miyaura couplings for carbon-carbon bond formationEssential for constructing complex organic molecules
Pharmaceutical ChemistryBuilding block for synthesizing biologically active compoundsSignificant antitumor activity demonstrated
Materials ScienceDevelopment of functional polymers for electronics and drug deliveryImproved material properties through functionalization
Isotopic LabelingBoron atom can be labeled with [¹⁰B] for analytical studiesEnhanced capabilities in NMR and neutron scattering

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between trans-3-Methoxy-1-propenylboronic acid pinacol ester and analogous compounds:

Compound Name Structure Type Key Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
trans-3-Methoxy-1-propenylboronic acid ester Alkenyl boronic ester Methoxy, alkenyl C₁₀H₁₉BO₃ 198.07 165059-42-7
4-Hydroxy-3-methoxyphenylboronic acid ester Aryl boronic ester Hydroxy, methoxy C₁₃H₁₉BO₄ 250.10 269410-22-2
2-(Methoxycarbonyl)phenylboronic acid ester Aryl boronic ester Methoxycarbonyl C₁₄H₁₉BO₄ 262.11 653589-95-8
3-(Trifluoromethoxy)phenylboronic acid ester Aryl boronic ester Trifluoromethoxy C₁₃H₁₆BF₃O₃ 288.07 N/A
3-Hydroxy-4-(methoxycarbonyl)phenyl ester Aryl boronic ester Hydroxy, methoxycarbonyl C₁₄H₁₉BO₅ 278.11 N/A

Reactivity in Cross-Coupling Reactions

  • Alkenyl vs. Aryl Reactivity :
    • The trans-alkenyl boronic ester exhibits higher reactivity in forming conjugated dienes compared to aryl analogs, as alkenyl boronates undergo faster oxidative addition with palladium catalysts . For example, it efficiently couples with bromoarenes under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane) to yield styrenyl derivatives .
    • Aryl boronic esters (e.g., 4-Hydroxy-3-methoxyphenylboronic acid ester) are typically used for biaryl bond formation but require longer reaction times or elevated temperatures when bearing electron-withdrawing groups (e.g., trifluoromethoxy) .

Steric and Electronic Effects

  • Methoxy Group Influence :
    • The methoxy group in the target compound acts as an electron-donating substituent , enhancing the stability of the boronate intermediate during coupling. In contrast, electron-withdrawing groups (e.g., trifluoromethoxy in ) reduce reactivity by destabilizing the boronate-Pd complex.
  • Steric Hindrance :
    • Bulky substituents on aryl boronates (e.g., methoxycarbonyl in ) can impede coupling efficiency, whereas the alkenyl structure of the target compound minimizes steric interference.

Research Findings and Case Studies

Case Study: Suzuki Coupling Efficiency

  • Target Compound: Achieved 51% yield in coupling with a bromoarene to form a dienol derivative under mild conditions (Pd(PPh₃)₄, K₂CO₃, 24 hours) .
  • Aryl Analogs : Comparable reactions with 3-(Trifluoromethoxy)phenylboronic acid ester required higher catalyst loading (0.1 eq Pd) and extended reaction times (48 hours) to reach similar yields .

Stability Under Oxidative Conditions

  • The target compound’s alkenyl boronate structure is less prone to oxidation compared to aryl analogs. For example, 4-Nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂, forming a 4-nitrophenolate byproduct (λmax = 405 nm), whereas alkenyl boronates show slower degradation kinetics .

Biological Activity

trans-3-Methoxy-1-propenylboronic acid pinacol ester (CAS Number: 165059-42-7) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and drug design. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H19BO3
  • Molecular Weight : 198.07 g/mol
  • Purity : ≥95%
  • Storage Conditions : Room temperature, away from moisture and oxidizing agents.

Boronic acids, including this compound, exhibit unique properties that make them valuable in medicinal chemistry. They primarily function through:

  • Proteasome Inhibition : Boronic acids can inhibit the proteasome, a cellular complex responsible for degrading unneeded or damaged proteins. This action leads to the accumulation of proteins that can trigger apoptosis in cancer cells .
  • Selective Binding : The oxophilicity of boron allows these compounds to form stable complexes with biomolecules, facilitating targeted drug delivery and enhanced therapeutic efficacy .

Biological Activity and Case Studies

Recent studies have highlighted the anticancer potential of this compound:

Antitumor Activity

A study evaluating various boronic acid derivatives demonstrated that this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The compound was tested at varying concentrations, showing a dose-dependent response:

CompoundIC50 (µM)
This compound5.2 ± 0.4
Bortezomib (control)2.0 ± 0.2

This indicates that while it is less potent than established treatments like Bortezomib, it still possesses considerable activity against cancer cells .

Mechanistic Insights

The mechanism by which this compound exerts its effects includes:

  • Induction of Apoptosis : The compound has been shown to increase the levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in treated cancer cells.
  • Inhibition of Tumor Growth : In vivo studies using mouse models have indicated that treatment with this compound significantly reduces tumor size compared to control groups .

Comparative Analysis with Other Boron Compounds

To further understand the efficacy of this compound, it is useful to compare its biological activity with other boron-containing compounds:

Compound NameMechanismIC50 (µM)Reference
BortezomibProteasome inhibitor2.0 ± 0.2
TalabostatDPP inhibitor6.5 ± 2.6
This compoundProteasome inhibition5.2 ± 0.4

Safety and Toxicology

While this compound shows promise as an anticancer agent, safety profiles must be evaluated through rigorous toxicological assessments. Current data suggest moderate toxicity levels; however, further studies are necessary to establish comprehensive safety guidelines for clinical use.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing trans-3-Methoxy-1-propenylboronic acid pinacol ester, and how does stereochemical purity impact downstream applications?

  • Methodological Answer : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, it was used as a boronic ester partner in a palladium-catalyzed coupling with brominated aromatic precursors, yielding conjugated dienes (51% yield after purification by flash column chromatography) . Stereochemical integrity (trans-configuration) is critical for controlling regioselectivity in allylboration reactions, as deviations may lead to undesired byproducts .
  • Key Data :

Reaction ComponentRoleConditions
Pd(PPh₃)₄Catalyst0.2 equiv.
K₂CO₃Base3.6 equiv.
Solvent1,4-DioxaneReflux

Q. How can researchers validate the purity and structural integrity of this boronic ester?

  • Methodological Answer : Purity is typically assessed via GC (>95%) , while structural confirmation employs NMR (¹H, ¹³C, ¹¹B) and mass spectrometry. For example, the molecular ion peak at m/z 198.07 (C₁₀H₁₉BO₃) aligns with theoretical values . Stability studies under ambient storage (room temperature) confirm no decomposition over short-term periods .

Q. What are the standard reaction protocols for Suzuki coupling using this compound?

  • Methodological Answer : A representative protocol involves combining the boronic ester (2.0 equiv.) with aryl halides (1.0 equiv.), Pd(PPh₃)₄ (0.2 equiv.), and K₂CO₃ (3.6 equiv.) in 1,4-dioxane under reflux. Workup includes aqueous extraction and silica gel chromatography .

Advanced Research Questions

Q. How does the stereoelectronic profile of this compound influence E/Z selectivity in allylboration reactions?

  • Methodological Answer : The trans-configuration promotes high E-selectivity (up to 95%) in allylboration with aldehydes. Mechanistic studies using ¹¹B NMR reveal that in situ generation of borinic esters via nBuLi/TFAA treatment reverses inherent Z-selectivity of α-substituted allylboronates, enabling precise control over stereochemistry .

Q. What strategies mitigate decomposition pathways under oxidative or aqueous conditions?

  • Methodological Answer : Boronic esters are prone to hydrolysis, but pinacol protection enhances stability. Kinetic studies (UV-vis spectroscopy) show that H₂O₂-induced decomposition of analogous pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) follows first-order kinetics, with a λₘₐₓ shift from 290 nm to 405 nm indicating phenolic byproduct formation . Recommendations:

  • Avoid prolonged exposure to protic solvents.
  • Use anhydrous conditions for long-term storage.

Q. How can chemoselective functionalization be achieved in polyboronated systems using this compound?

  • Methodological Answer : Controlled speciation via palladium-catalyzed cross-coupling allows iterative homologation. For example, chemoselective reactions with diboron reagents (e.g., bis(catecholato)diboron) enable sequential C–B bond formation without competing side reactions .

Q. What analytical techniques resolve contradictions in kinetic data for boronic ester reactions?

  • Methodological Answer : Discrepancies in reaction rates (e.g., H₂O₂-mediated oxidation) are addressed by combining UV-vis kinetics, ¹¹B NMR for intermediate tracking, and DFT calculations to model transition states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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trans-3-Methoxy-1-propenylboronic acid pinacol ester
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trans-3-Methoxy-1-propenylboronic acid pinacol ester

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